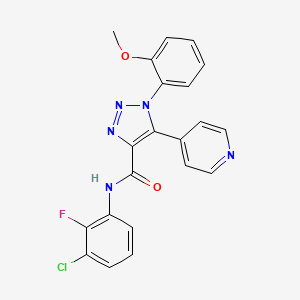
N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15ClFN5O2 and its molecular weight is 423.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , which is known for its ability to form hydrogen bonds and interact with biological targets.
- Chlorine and fluorine substituents on the phenyl rings that may influence its pharmacokinetic properties.
- A pyridine moiety , which is often associated with biological activity due to its nitrogen content.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with 1,2,3-triazole derivatives, including:
- Antitumor Activity : Compounds containing the triazole scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial and fungal strains.
- Neuroprotective Effects : Certain triazole compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways.
The mechanisms through which this compound exerts its biological effects include:
-
Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Enzyme IC50 (µM) Selectivity Index AChE 0.23 High BuChE 0.13 Very High - Anti-inflammatory Action : Research indicates that the compound may inhibit the NF-kB signaling pathway, reducing pro-inflammatory cytokine production.
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating various triazole derivatives, this compound exhibited significant cytotoxicity against H460 lung cancer cells with an IC50 value of approximately 12 µM. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The compound reduced levels of amyloid-beta plaques and exhibited antioxidant properties by decreasing reactive oxygen species (ROS) production.
- Antimicrobial Testing : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, indicating moderate antimicrobial activity.
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-30-17-8-3-2-7-16(17)28-20(13-9-11-24-12-10-13)19(26-27-28)21(29)25-15-6-4-5-14(22)18(15)23/h2-12H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFYODSFGIHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














